1-{1-[3-(Phenylsulfanyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c20-19(21,22)13-25-17(27)12-24(18(25)28)14-6-9-23(10-7-14)16(26)8-11-29-15-4-2-1-3-5-15/h1-5,14H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOSEMKLQUGLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-{1-[3-(Phenylsulfanyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic molecule known for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, drawing on diverse research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.44 g/mol. The structure can be represented as follows:
This compound features an imidazolidine core, which is significant in medicinal chemistry due to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the piperidine ring.
- Introduction of the phenylsulfanyl and trifluoroethyl groups.
- Cyclization to form the imidazolidine structure.
These steps can be optimized using techniques such as recrystallization and chromatography to enhance yield and purity.
Antimicrobial Properties
Research indicates that derivatives of imidazolidines exhibit significant antimicrobial activity. A study highlighted that compounds similar to the one demonstrated effective inhibition against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Antimalarial Activity
A notable study on related imidazolidine derivatives reported promising antiplasmodial activity against Plasmodium falciparum, particularly strains resistant to common treatments like chloroquine. The IC50 values for these compounds were found to be in the range of 0.310 µM to 0.099 µM against sensitive and resistant strains respectively .
| Compound | IC50 (µM) | Strain Type |
|---|---|---|
| Compound 5 | 0.310 | Chloroquine-sensitive |
| Compound 6 | 0.099 | Chloroquine-resistant |
Cytotoxicity Studies
Preliminary cytotoxicity assessments revealed that while these compounds are effective against pathogens, they exhibit low toxicity towards mammalian cell lines, indicating a favorable therapeutic index. For example, hemolysis studies showed minimal impact on human erythrocytes at concentrations effective against P. falciparum .
Case Studies
- Cardiovascular Effects : In vivo studies have shown that certain imidazolidine derivatives induce hypotension and bradycardia through mechanisms involving endothelial muscarinic receptor activation and nitric oxide release .
- Pain Management : Some derivatives have shown peripheral antinociceptive effects in behavioral tests, suggesting potential applications in pain management therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione (CAS: 321433-54-9)
- Key Features :
- Implications :
- The pyrrolidine-dione core may exhibit different ring strain and hydrogen-bonding capacity compared to imidazolidine-dione.
- Increased halogenation (Cl, F) could enhance lipophilicity but reduce metabolic stability.
1-{1-[2-(1H-Indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS: 2097892-85-6)
- Key Features: Indole-acetyl group on the piperidine ring (vs. phenylsulfanylpropanoyl in the target compound). Similar imidazolidine-dione core and trifluoroethyl substituent. Molecular weight: 422.4 g/mol .
- Reduced sulfur content compared to the target compound could lower oxidative metabolism risks.
1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS: 2097868-53-4)
- Key Features :
- Lower molecular weight may improve pharmacokinetic profiles compared to bulkier analogs.
1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS: 2097868-56-7)
- Key Features :
- Implications :
- The morpholine group could enhance water solubility and reduce plasma protein binding.
- Sulfonyl-morpholine linkage may confer resistance to enzymatic degradation.
3-{1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione (CAS: 2034240-78-1)
- Key Features: Oxazolidine-2,4-dione core (vs. imidazolidine-2,4-dione). 4-Chlorophenoxy and methylpropanoyl substituents. Molecular weight: 380.8 g/mol .
- Implications: The oxazolidine-dione core has reduced nitrogen content, which may alter tautomerism and hydrogen-bonding interactions. Chlorophenoxy groups are associated with increased halogen bonding but higher environmental persistence.
Q & A
Q. What synthetic methodologies are commonly employed to construct the imidazolidine-2,4-dione core in this compound?
The imidazolidine-2,4-dione core is typically synthesized via cyclocondensation reactions. A validated approach involves reacting substituted urea derivatives with α-keto acids or esters under acidic or basic conditions. For example, in analogous compounds, phenidone derivatives were synthesized using glycine or acetoamino precursors, followed by cyclization with aldehydes or ketones . Key steps include:
- Reagents : Glycine derivatives, α-keto esters, and catalysts like acetic acid.
- Conditions : Reflux in ethanol or methanol (60–80°C) for 6–12 hours.
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of urea to keto acid) and reaction time.
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1-Phenylpyrazolidinone | Glycine derivative | Ethanol | 80 | 8 | 85 |
| Acetoamino derivative | 4-Hydroxybenzaldehyde | Methanol | 70 | 10 | 84 |
Q. Which spectroscopic techniques are critical for characterizing this compound’s functional groups and purity?
FT-IR and NMR are indispensable:
- FT-IR : Identifies carbonyl (C=O, 1668–1731 cm⁻¹), aromatic C-H (3025–3062 cm⁻¹), and N-H (3209–3389 cm⁻¹) stretches .
- ¹H/¹³C NMR : Resolves trifluoroethyl (δ 3.5–4.0 ppm for -CF₃CH₂), piperidinyl protons (δ 1.5–3.0 ppm), and imidazolidine-dione carbons (δ 160–170 ppm).
- HPLC : Validates purity (>98%) using C18 columns with methanol/water mobile phases .
Q. Table 2: Key FT-IR Peaks for Functional Groups
| Functional Group | Peak Range (cm⁻¹) | Reference |
|---|---|---|
| C=O (amide/imidazolidine) | 1668–1731 | |
| Aromatic C-H | 3025–3062 | |
| Aliphatic C-H | 2925–2956 |
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yields and selectivity?
DOE minimizes experimental trials while maximizing data output. For this compound, critical factors include:
- Variables : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Models interactions between variables. For example, a central composite design (CCD) can optimize trifluoroethyl group incorporation .
Q. Example DOE Framework :
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 90 |
| Catalyst (mol%) | 5 | 15 |
| Solvent (Dielectric) | Ethanol | DMF |
Statistical analysis (ANOVA) identifies significant factors (e.g., temperature contributes 65% to yield variation) .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electrophilic/nucleophilic sites. For example, the trifluoroethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the imidazolidine ring .
- Molecular Dynamics (MD) : Simulates binding to enzymes (e.g., cytochrome P450) by analyzing hydrogen bonds (<3 Å) and hydrophobic interactions .
Q. Table 3: DFT-Computed Reactivity Descriptors
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Electron donation |
| LUMO Energy | -1.8 | Electron acceptance |
| Band Gap | 4.4 | Reactivity |
Q. How can researchers resolve contradictions in pharmacological activity data across studies?
Contradictions often arise from structural analogs or assay conditions. Strategies include:
- Structural-Activity Relationship (SAR) : Compare substituent effects. For example, replacing phenylsulfanyl with pyridinyl groups alters logP and bioavailability .
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for trifluoroethyl metabolism .
Case Study : Inconsistent IC₅₀ values for kinase inhibition may stem from varying ATP concentrations (1–10 mM) in assays. Normalizing to 1 mM ATP reduces variability .
Q. What crystallization techniques ensure high-quality single crystals for X-ray diffraction?
- Solvent Diffusion : Layering hexane over a DCM solution of the compound induces slow crystallization.
- Temperature Gradient : Cooling from 40°C to 4°C at 0.5°C/hour minimizes defects.
- Validated Example : A benzimidazole analog crystallized in monoclinic P2₁/c space group (R factor = 0.050) using ethanol/water (7:3) .
Q. How do electronic effects of the trifluoroethyl group influence metabolic stability?
The -CF₃ group:
Q. Table 4: Metabolic Stability Comparison
| Substituent | % Remaining (24 h) | CYP3A4 Affinity (nM) |
|---|---|---|
| -CF₃CH₂ | 92 | 450 |
| -CH₂CH₃ | 60 | 220 |
Q. Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
